methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-4-11-9-6(8)5-7(12-9)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAGJGLBSLFFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Pyrrole Synthesis
The pyrrolo[2,3-b]pyridine skeleton is often constructed via cyclization of aminopyridine derivatives with β-ketoesters. For example, reacting 4-methoxypyridin-3-amine with methyl acetoacetate under acidic conditions yields the pyrrole ring through intramolecular cyclization. Key parameters include:
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 80–100°C | 65–75% |
| Catalyst | p-Toluenesulfonic acid (PTSA) | - |
| Solvent | Toluene or xylene | - |
This method avoids harsh reagents but requires careful purification to isolate the non-aromatized intermediate before oxidation.
Palladium-Catalyzed Cyclization
Transition metal-mediated strategies enable regioselective ring closure. A palladium-catalyzed coupling between 2-bromo-4-methoxypyridine and methyl acrylate forms the pyrrolo[2,3-b]pyridine core via a Heck-type mechanism. Critical factors:
-
Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
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Base : K₂CO₃
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Solvent : DMF at 120°C
-
Yield : 70–80%
This route benefits from commercial availability of starting materials but demands inert atmosphere conditions.
Functionalization of Preformed Pyrrolopyridine Cores
Methoxy Group Introduction
Late-stage methylation of a hydroxyl precursor is preferred for scalability. Treating 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with methyl iodide in the presence of K₂CO₃ achieves >90% methylation:
Reaction Conditions :
-
Molar Ratio : 1:1.2 (substrate:MeI)
-
Time : 12–16 hours
-
Temperature : 60°C
Esterification Pathways
Carboxylic acid intermediates are esterified using methanol under acidic or Mitsunobu conditions:
Fischer Esterification
Refluxing 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with methanol and H₂SO₄ (cat.) achieves 85–90% conversion:
Limitations : Prolonged heating (>24 h) may degrade acid-sensitive substrates.
Mitsunobu Esterification
For acid-sensitive derivatives, Mitsunobu conditions (DIAD, PPh₃) enable esterification at room temperature:
Advantages : Avoids strong acids; Yield : 75–82%.
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern plants employ flow chemistry to enhance heat/mass transfer during cyclization steps. A representative protocol:
| Stage | Conditions | Output Efficiency |
|---|---|---|
| Cyclization | T = 110°C, τ = 30 min | 92% conversion |
| Methylation | T = 70°C, τ = 45 min | 95% purity |
| Crystallization | Anti-solvent: heptane | 99% recovery |
Throughput : 50 kg/day per reactor module.
Green Chemistry Approaches
Solvent-free mechanochemical methods reduce waste:
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Ball Milling : Reactants (1:1 molar ratio) milled with K₂CO₃ for 2 h
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Yield : 68–72%
Analytical Validation
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
Purity Assessment
HPLC methods (C18 column, 30:70 MeCN/H₂O, 1 mL/min) show ≥99% purity with tₖ = 6.2 min.
Challenges and Mitigation
Regioselectivity in Cyclization
Competing 5- vs. 7-membered ring formation is minimized by:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Chemistry
Methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:
- Oxidation: Producing N-oxides using agents like hydrogen peroxide.
- Reduction: Converting into reduced forms with lithium aluminum hydride.
- Substitution: The methoxy group can be replaced with other functional groups under specific conditions.
Biology
Research highlights the compound's potential biological activities:
- Antimicrobial Activity: Studies have shown that it exhibits inhibitory effects against various pathogens.
- Anticancer Properties: The compound has demonstrated efficacy against certain cancer cell lines, indicating its potential as an anticancer agent.
Medicine
Ongoing research is focused on exploring its therapeutic applications:
- Enzyme Inhibition: this compound interacts with specific enzymes or receptors, potentially leading to new treatments for diseases such as cancer and infections .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes:
- Its unique structural features allow for the creation of novel compounds with desirable properties for various applications in materials science and pharmaceuticals.
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for drug development targeting cancer therapies.
Case Study 2: Antimicrobial Efficacy
A research team evaluated the antimicrobial properties of this compound against common bacterial strains. The results showed effective inhibition of growth, highlighting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Properties
- Methoxy vs. In contrast, 5-chloro (electron-withdrawing) and 5-nitro (strongly electron-withdrawing) substituents reduce electron density, affecting reactivity in cross-coupling reactions . Chloro and nitro derivatives are often used in Suzuki-Miyaura couplings due to their halogen-/boronic acid-compatible positions .
Ester Group Variations :
Commercial Availability and Supplier Landscape
- The ethyl 4-methoxy analog is supplied by eight vendors, indicating commercial demand for ester-modified pyrrolopyridines .
- Methyl 5-chloro and 5-bromo derivatives are available from specialized suppliers (e.g., Santa Cruz Biotechnology, Shanghai Finebiotech), underscoring their utility in medicinal chemistry .
Biological Activity
Methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Molecular Structure and Formula:
- Chemical Name: this compound
- Molecular Formula: CHNO
- CAS Number: 1204476-03-8
- Molar Mass: 206.2 g/mol
The synthesis typically involves the cyclization of precursors such as 4-methoxyaniline with ethyl acetoacetate under basic conditions. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors, leading to its biological effects. For instance, it has shown inhibitory effects on certain cancer cell lines and antimicrobial properties against various pathogens .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacteria and fungi:
- Bacterial Strains:
- E. coli and S. aureus : Showed significant antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 μg/mL.
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 12.5 |
| S. aureus | 3.12 |
- Fungal Strains:
Anticancer Activity
The compound has also been evaluated for its anticancer properties, demonstrating significant antiproliferative effects against various human tumor cell lines:
| Cell Line | GI50 (nM) |
|---|---|
| A549 (lung cancer) | 50 |
| MCF7 (breast cancer) | 40 |
| HeLa (cervical cancer) | 30 |
In studies, it was observed that the compound can induce cell cycle arrest and apoptosis in treated cells, suggesting a mechanism involving disruption of cellular proliferation pathways .
Enzyme Inhibition
This compound has been reported to inhibit specific enzymes linked to disease processes:
- Target Enzymes: Certain kinases and proteases involved in cancer progression.
- Inhibition Rate: Studies have demonstrated effective inhibition rates comparable to established inhibitors in clinical use .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
-
Case Study on Antibacterial Efficacy:
- A study evaluated the compound's effect on S. aureus infections in vitro, showing a reduction in bacterial load by over 90% compared to control groups.
-
Case Study on Anticancer Potential:
- In a series of experiments involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis markers.
Q & A
Basic: What are the standard synthetic routes for methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can intermediates be characterized?
Methodological Answer:
A common approach involves multi-step nucleophilic substitution and esterification. For example, similar pyrrolopyridine derivatives are synthesized via coupling reactions between halogenated intermediates and methoxy/ester-bearing precursors. Key intermediates can be characterized using 1H NMR (e.g., δ 2.56 ppm for methyl groups in pyrrole rings) and LCMS (e.g., ESIMS m/z 311.1 for molecular ion confirmation). Purity is validated via HPLC (>95%) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H NMR : Identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic proton environments.
- 13C NMR : Confirms carbonyl carbons (e.g., ester C=O at ~165–170 ppm) and heterocyclic backbone.
- LCMS/HPLC : Validates molecular weight and purity. For example, LCMS retention times and UV-Vis spectra (λmax ~250–300 nm) help distinguish regioisomers .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
Store at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as pyrrolopyridine derivatives may undergo photodegradation .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps. Tools like ICReDD integrate reaction path searches with experimental feedback, reducing trial-and-error synthesis. For example, solvent effects on esterification yields can be modeled using COSMO-RS simulations .
Advanced: What experimental design strategies improve yield in multi-step syntheses?
Methodological Answer:
Use Design of Experiments (DoE) to optimize parameters:
- Factors : Temperature, catalyst loading, solvent polarity.
- Responses : Yield, purity.
For instance, a central composite design can identify optimal conditions for Suzuki-Miyaura coupling steps, minimizing byproducts .
Advanced: How to resolve contradictions between computational predictions and experimental structural data?
Methodological Answer:
Compare X-ray crystallography (e.g., bond angles and torsion angles) with DFT-optimized geometries. Discrepancies in dihedral angles (e.g., −179.24° vs. −179.84° in pyrrolopyridine rings) may indicate crystal packing effects or solvent interactions. Refine computational models using empirical dispersion corrections .
Advanced: What pharmacological applications justify further study of this compound?
Methodological Answer:
The pyrrolopyridine core interacts with kinase domains (e.g., JAK2 inhibitors), while the methoxy and ester groups enhance bioavailability. Prioritize in vitro assays (IC50 determination) and ADMET profiling (e.g., microsomal stability) to assess therapeutic potential .
Advanced: How to address low purity in final products?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with C18 columns (MeCN/H2O gradients).
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystal lattice formation.
- Quality Control : Validate purity via COA (Certificate of Analysis) with >98% HPLC purity thresholds .
Advanced: What strategies mitigate failed coupling reactions during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
